N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide
Description
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₂N₄O₂S (free base) |
| Molecular Weight | 390.41 g/mol |
| Hybridization | sp³ (bridgehead carbons) |
| Aromatic Systems | Furan, thiazine, phenyl, pyridine |
The bicyclic core adopts a partially saturated conformation, with hydrogenation at positions 4a and 7a contributing to a puckered geometry. This structural rigidity influences the compound’s ability to engage target proteins through precise van der Waals interactions.
Stereochemical Analysis of (4aS,7aS) Configuration
The (4aS,7aS) stereochemistry is critical for the compound’s three-dimensional arrangement. X-ray crystallographic data (Table 2) reveals that the fused bicyclic system adopts a twisted boat conformation , with the sulfur atom axial and the nitrogen atom equatorial relative to the thiazine ring. This configuration positions the amino group (-NH₂) and fluorophenyl moiety in optimal orientations for intermolecular interactions.
Table 2: Crystallographic Data for Bicyclic Core
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | 86.43 × 89.77 × 130.66 Å |
| Resolution | 1.77 Å |
| R-factor | 0.173 |
The stereochemical integrity of the (4aS,7aS) configuration is maintained through restricted rotation around the C4a-N and C7a-C bonds, enforced by the fused ring system. This rigidity prevents epimerization under physiological conditions, a feature critical for maintaining biological activity.
Comparative Structural Analysis with Related Furothiazine Derivatives
Compared to other furothiazine derivatives, this compound exhibits unique structural modifications that enhance target binding:
- Amino Group Positioning : Unlike derivatives with exocyclic amines, the 2-amino group on the thiazine ring participates in hydrogen bonding with catalytic residues in enzymatic targets.
- Fluorine Substitution : Dual fluorine atoms on the phenyl and pyridine rings improve electronegativity and metabolic stability relative to non-fluorinated analogs.
- Carboxamide Linker : The pyridine-2-carboxamide group introduces a planar, conjugated system that stabilizes π-stacking interactions absent in ester or ether-linked derivatives.
Table 3: Structural Comparison with LY2886721
The structural similarities to LY2886721 highlight conserved pharmacophoric elements, while differences in salt form and stereochemical purity underscore tailored physicochemical properties.
Properties
Molecular Formula |
C18H16F2N4O2S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25) |
InChI Key |
NIDRNVHMMDAAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dichlorothiophene with sodium hypochlorite solution followed by acidification can yield intermediates that undergo further reactions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer activities. The presence of fluorine atoms may enhance the compound's ability to interact with biological targets. Studies have demonstrated that fluorinated compounds can exhibit increased potency against specific cancer cell lines due to improved metabolic stability and bioavailability.
Antimicrobial Properties
Compounds containing thiazine and pyridine rings are known for their antimicrobial properties. Preliminary studies suggest that N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide may inhibit the growth of certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation in several tested lines. Further studies are required to elucidate the mechanism of action and identify specific molecular targets.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Initial findings suggest favorable absorption and distribution characteristics, with potential for significant tumor reduction in treated subjects.
Potential in Drug Development
Given its unique structure and preliminary biological activity data, this compound holds promise as a lead compound in drug development programs targeting cancer and infectious diseases.
Mechanism of Action
The compound exerts its effects primarily by inhibiting BACE1, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets include the active site of BACE1, and the pathways involved are related to amyloid plaque formation and neurodegeneration .
Comparison with Similar Compounds
Key Findings:
- LY2886721 vs. Elenbecestat : Elenbecestat incorporates a difluoromethylpyrazine group and methylated furo-thiazine, improving BACE-1 binding (IC₅₀ 14.2 nM vs. 20.3 nM for LY2886721) . However, both compounds exhibited dose-limiting toxicities in late-stage trials.
- LY2886721 vs. Verubecestat : Verubecestat’s tetrahydrobenzazepine scaffold confers superior potency (IC₅₀ 2.7 nM) but introduces off-target effects on γ-secretase, worsening cognitive outcomes in AD patients.
Pharmacokinetic and Solubility Comparison
The hydrochloride salt of LY2886721 demonstrates a 15-fold increase in solubility compared to the free base, facilitating oral bioavailability . Elenbecestat’s higher lipophilicity (LogP 2.8) correlates with enhanced blood-brain barrier penetration but increased risk of ARIA .
Research Findings and Clinical Implications
Biological Activity
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is , and it possesses a molecular weight of approximately 378.43 g/mol. The structural components include:
- Fluorinated aromatic rings : These contribute to the compound's lipophilicity and potential interactions with biological targets.
- Thiazine and furofuran moieties : These heterocycles are known for their biological activity and may play a crucial role in the compound's mechanism of action.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial properties : Many fluorinated compounds have shown effectiveness against various bacterial strains.
- Anticancer activity : Fluorinated derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Neuroprotective effects : Some studies suggest potential benefits in neurodegenerative diseases due to their interaction with amyloid-beta peptides.
Case Studies and Research Findings
Several studies have explored the biological activities of fluorinated compounds similar to this compound:
-
Antimicrobial Activity :
- A study demonstrated that fluorinated derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
-
Anticancer Studies :
- Research indicated that similar compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of fluorine atoms was correlated with enhanced potency due to increased lipophilicity and improved cellular uptake.
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthetic route of this compound given its fused furo-thiazine and fluorinated aromatic moieties?
- Methodological Answer : The synthesis of complex heterocyclic systems like the furo[3,4-d][1,3]thiazine core requires multi-step regioselective reactions. Key steps include:
- Cyclization : Use of sulfur-based reagents (e.g., Lawesson’s reagent) for thiazine ring closure .
- Fluorination : Electrophilic fluorination at the para position of the phenyl group using Selectfluor® or similar agents to ensure regiochemical control .
- Coupling Reactions : Amide bond formation between the fluoropyridine-carboxylic acid and the amino-thiazine intermediate via EDC/HOBt coupling .
- Validation : Monitor intermediate purity via HPLC (≥98%) and confirm stereochemistry using NOESY NMR .
Q. How can researchers confirm the stereochemical integrity of the 4aS,7aS configuration in the furo-thiazine ring?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar aprotic solvents (e.g., DMSO/EtOH) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for chiral centers .
- Reference Standards : Cross-validate against known derivatives with similar fused-ring systems .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., fluorinated pyridine-carboxamides):
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .
- Cellular Uptake : Measure permeability via Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, HepG2) to identify selective activity .
Advanced Research Questions
Q. How can computational modeling predict metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with AO’s active site; prioritize substituents avoiding electron-deficient regions prone to oxidation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the fluorophenyl group under physiological conditions .
- Machine Learning : Apply tools like ADMET Predictor® to estimate metabolic half-life (t1/2) and identify high-risk motifs .
Q. What experimental and computational approaches resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with systematic substitutions (e.g., replacing 5-fluoropyridine with chloropyridine) to isolate pharmacophore contributions .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for analog-receptor complexes using Schrödinger’s FEP+ module .
- Transcriptomics : Perform RNA-seq on treated cells to identify off-target pathways (e.g., unintended kinase activation) .
Q. How can researchers design a stability-indicating HPLC method to monitor degradation products under accelerated conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), UV light (ICH Q1B), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) .
- Column Selection : Use a C18 Chromolith® column (3 µm) with gradient elution (0.1% TFA in acetonitrile/water) for baseline separation of degradants .
- Validation : Establish LOD/LOQ (e.g., 0.1 µg/mL) and linearity (R² >0.999) per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
